4-(pyrazin-2-ylsulfanyl)aniline
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Overview
Description
4-(pyrazin-2-ylsulfanyl)aniline is an organic compound with the molecular formula C10H9N3S It consists of a pyrazine ring attached to a sulfanyl group, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrazin-2-ylsulfanyl)aniline typically involves the reaction of pyrazine-2-thiol with aniline under specific conditions. One common method is the nucleophilic substitution reaction where pyrazine-2-thiol reacts with aniline in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(pyrazin-2-ylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed for reduction.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the aniline moiety.
Scientific Research Applications
4-(pyrazin-2-ylsulfanyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-(pyrazin-2-ylsulfanyl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfanyl group can form strong interactions with metal ions or other nucleophilic centers, which can be crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(pyrazin-2-ylsulfanyl)aniline: Similar structure but with the sulfanyl group attached to a different position on the pyrazine ring.
4-(pyrazin-2-ylthio)aniline: Similar structure but with a thioether linkage instead of a sulfanyl group.
Uniqueness
4-(pyrazin-2-ylsulfanyl)aniline is unique due to its specific structural arrangement, which can impart distinct chemical and biological properties. The position of the sulfanyl group and the presence of the aniline moiety can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
1155799-57-7 |
---|---|
Molecular Formula |
C10H9N3S |
Molecular Weight |
203.3 |
Purity |
95 |
Origin of Product |
United States |
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